3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride 3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1286265-82-4
VCID: VC6211353
InChI: InChI=1S/C13H17N3.2ClH/c14-9-11-2-1-3-12(8-11)10-16-13-4-6-15-7-5-13;;/h1-3,8,13,15-16H,4-7,10H2;2*1H
SMILES: C1CNCCC1NCC2=CC(=CC=C2)C#N.Cl.Cl
Molecular Formula: C13H19Cl2N3
Molecular Weight: 288.22

3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride

CAS No.: 1286265-82-4

Cat. No.: VC6211353

Molecular Formula: C13H19Cl2N3

Molecular Weight: 288.22

* For research use only. Not for human or veterinary use.

3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride - 1286265-82-4

Specification

CAS No. 1286265-82-4
Molecular Formula C13H19Cl2N3
Molecular Weight 288.22
IUPAC Name 3-[(piperidin-4-ylamino)methyl]benzonitrile;dihydrochloride
Standard InChI InChI=1S/C13H17N3.2ClH/c14-9-11-2-1-3-12(8-11)10-16-13-4-6-15-7-5-13;;/h1-3,8,13,15-16H,4-7,10H2;2*1H
Standard InChI Key JWEKUVOPOWXXGQ-UHFFFAOYSA-N
SMILES C1CNCCC1NCC2=CC(=CC=C2)C#N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride (C₁₃H₁₇N₃·2HCl) consists of a benzonitrile moiety (C₆H₄CN) connected to a piperidine ring via an aminomethyl (-CH₂NH-) bridge. The dihydrochloride salt form introduces two hydrochloride groups, significantly altering its solubility and crystalline properties compared to the free base (C₁₃H₁₇N₃, MW = 215.29 g/mol) .

Table 1: Key Structural and Physicochemical Parameters

PropertyFree Base (C₁₃H₁₇N₃)Dihydrochloride Salt (C₁₃H₁₇N₃·2HCl)
Molecular Weight215.29 g/mol288.21 g/mol
FormulaC₁₃H₁₇N₃C₁₃H₁₉Cl₂N₃
Solubility (Water)LowHigh (due to ionic character)
pKa (Amino Group)~10.5 (estimated)Acidic (protonated in salt form)

The piperidine ring adopts a chair conformation, while the benzonitrile group contributes to the molecule’s planar geometry, facilitating interactions with biological targets .

Spectroscopic Characterization

  • NMR Data: The free base exhibits characteristic signals for the piperidine protons (δ 1.5–2.8 ppm, multiplet), aromatic protons (δ 7.4–8.1 ppm), and the aminomethyl group (δ 3.2 ppm, triplet) .

  • IR Spectroscopy: Stretching vibrations for the nitrile group (C≡N) appear at ~2220 cm⁻¹, while N-H stretches from the amine are observed at ~3300 cm⁻¹ .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of 3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride typically involves a multi-step approach:

  • Formation of the Benzonitrile Intermediate:

    • 3-Bromomethylbenzonitrile is reacted with piperidine-4-amine under nucleophilic substitution conditions (e.g., K₂CO₃ in acetonitrile) .

  • Salt Formation:

    • The free base is treated with hydrochloric acid (HCl) in a polar solvent such as isopropanol or ethanol to yield the dihydrochloride salt .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Alkylation3-Bromomethylbenzonitrile, Piperidine-4-amine, K₂CO₃, 80°C65–75
Salt FormationHCl (gas), Isopropanol, 0–5°C85–90

Purification Techniques

  • Recrystallization: The dihydrochloride salt is purified via recrystallization from ethanol/water mixtures, achieving >95% purity .

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves residual impurities .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundKey FeaturesPharmacological Profile
3-(Piperidin-4-yl)benzonitrileLacks aminomethyl group; simpler structureWeak CNS activity (IC₅₀ > 1 μM)
4-[(Piperidin-4-ylamino)methyl]benzonitrilePara-substituted isomerEnhanced receptor selectivity

The dihydrochloride salt of 3-[(Piperidine-4-ylamino)methyl]benzonitrile demonstrates superior aqueous solubility compared to these analogs, making it more suitable for injectable formulations .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., half-life, bioavailability) .

  • Radiolabeling: The nitrile group allows incorporation of ¹¹C or ¹⁸F isotopes for PET imaging studies .

Chemical Intermediate

Used in the synthesis of:

  • Heterocyclic derivatives (e.g., triazoles, tetrazoles) via click chemistry.

  • Metal-organic frameworks (MOFs) for catalytic applications.

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